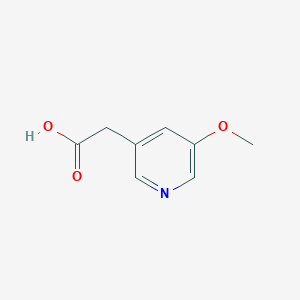
Pentamethyldisilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentamethyldisilane is an organosilicon compound with the molecular formula (CH₃)₃SiSi(CH₃)₂H. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its unique properties, including its ability to undergo various chemical transformations.
Preparation Methods
Pentamethyldisilane can be synthesized through several methods. One common synthetic route involves the reduction of trimethylchlorosilane with a mixture of metal lithium and recovered metal lithium in tetrahydrofuran to produce hexamethyldisilane. This intermediate is then subjected to demethylation and chlorination reactions to yield pentamethylchlorodisilane, which is finally reacted with dimethylamine to obtain this compound . Another method involves the reaction of 1-methylsiletane with trimethylsilane .
Chemical Reactions Analysis
Pentamethyldisilane undergoes various types of chemical reactions, including pyrolysis, photoreactions, and radical reactions. During pyrolysis, this compound decomposes to form trimethylsilane and heptamethyltrisilane . Photoreactions of this compound, especially with ortho-substituted phenyl groups, result in the formation of silene intermediates and silicon-containing heterocyclic compounds . Radical reactions involving trimethylsilyl radicals and this compound lead to the formation of various silicon-containing products .
Scientific Research Applications
Pentamethyldisilane is used in a wide range of scientific research applications. In chemistry, it serves as a precursor for the synthesis of other organosilicon compounds and silicon-containing heterocycles. In the field of materials science, this compound is used in the production of optoelectronic materials and ceramic precursors . Additionally, it has applications in the pharmaceutical industry as a silylation agent for the synthesis of various drugs .
Mechanism of Action
The mechanism of action of pentamethyldisilane involves its ability to undergo various chemical transformations, leading to the formation of reactive intermediates such as silenes and silyl radicals. These intermediates can participate in further reactions, resulting in the formation of complex silicon-containing compounds . The molecular targets and pathways involved in these reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
Pentamethyldisilane can be compared with other similar organosilicon compounds, such as hexamethyldisilane and trimethylsilane. Hexamethyldisilane, with the formula (CH₃)₃SiSi(CH₃)₃, is another commonly used organosilicon compound that serves as a precursor for various silicon-containing materials . Trimethylsilane, with the formula (CH₃)₃SiH, is a simpler compound that is often used in radical reactions and as a reducing agent . This compound is unique in its ability to form silene intermediates and silicon-containing heterocycles, making it valuable for specific synthetic applications .
Properties
Molecular Formula |
C5H15Si2 |
|---|---|
Molecular Weight |
131.34 g/mol |
InChI |
InChI=1S/C5H15Si2/c1-6(2)7(3,4)5/h1-5H3 |
InChI Key |
RIMLABWNMSNVEE-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cyclohexene, 4-[2-(dichloro-2-propen-1-ylsilyl)ethyl]-](/img/structure/B12335274.png)






![1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxy-1,3-diazinane-2,4-dione](/img/structure/B12335315.png)



![4-Methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide](/img/structure/B12335335.png)


